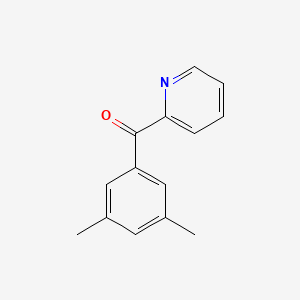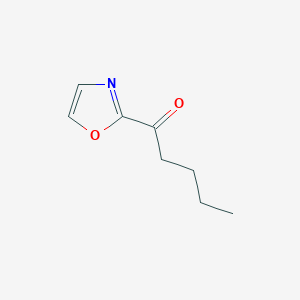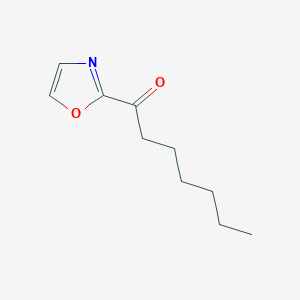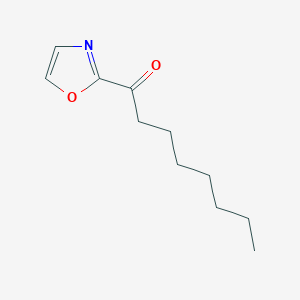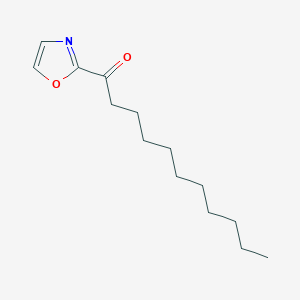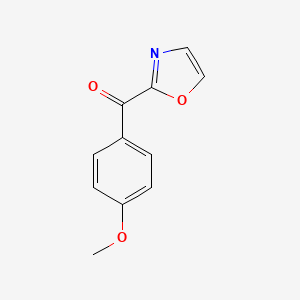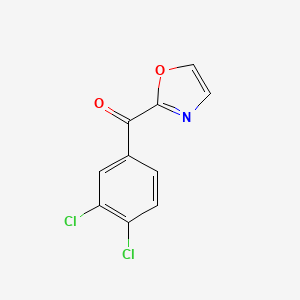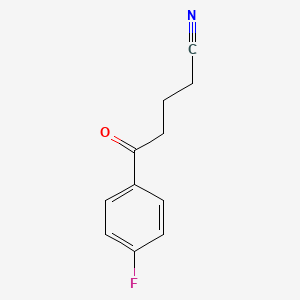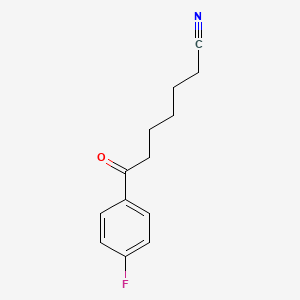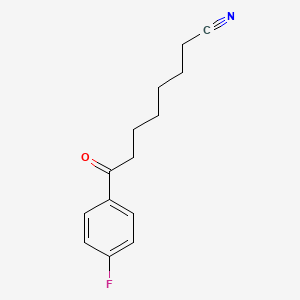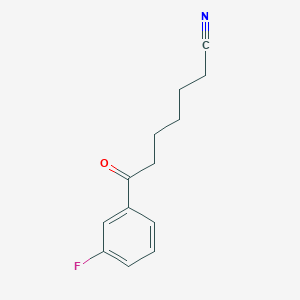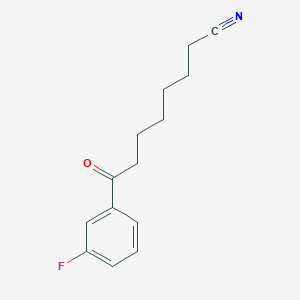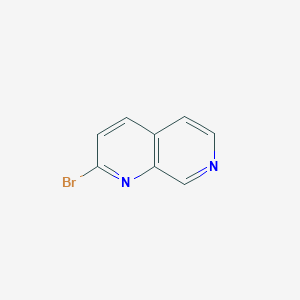
2-Bromo-1,7-naphthyridine
説明
“2-Bromo-1,7-naphthyridine” is an organic compound with the molecular formula C8H5BrN2 . It has an average mass of 209.043 Da and a monoisotopic mass of 207.963608 Da .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . The synthesis of 2-aryl-1,5-naphthyridine derivatives, based on the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids in the presence of Pd(PPh3)4, was reported .
Molecular Structure Analysis
The InChI code for 2-Bromo-1,7-naphthyridine is 1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7 (6)11-8/h1-5H . This compound is solid in its physical form .
Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Physical And Chemical Properties Analysis
2-Bromo-1,7-naphthyridine is a solid compound . It has a molecular weight of 209.05 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .
科学的研究の応用
Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
For instance, 2-Amino-1,5-naphthyridine derivatives were obtained via Buchwald−Hartwig amination of a precursor with the corresponding amines by means of a palladium catalysed incorporation of the amine into the heterocyclic ring of the precursor and in the presence of a phosphorated ligand .
1,8-Naphthyridines, another subclass, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the treatment of bacterial infections and are under clinical investigations . Moreover, they find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
-
- Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- For instance, 2-Amino-1,5-naphthyridine derivatives were obtained via Buchwald−Hartwig amination of a precursor with the corresponding amines by means of a palladium catalysed incorporation of the amine into the heterocyclic ring of the precursor and in the presence of a phosphorated ligand .
-
- Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
- For instance, 2-Amino-1,5-naphthyridine derivatives were obtained via Buchwald−Hartwig amination of a precursor with the corresponding amines by means of a palladium catalysed incorporation of the amine into the heterocyclic ring of the precursor and in the presence of a phosphorated ligand .
Safety And Hazards
特性
IUPAC Name |
2-bromo-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQNINMQYFIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629085 | |
| Record name | 2-Bromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,7-naphthyridine | |
CAS RN |
54920-83-1 | |
| Record name | 2-Bromo-1,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54920-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



